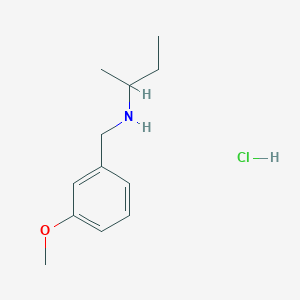![molecular formula C21H17ClN4O2 B2485663 4-chloro-N-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 899746-12-4](/img/structure/B2485663.png)
4-chloro-N-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a useful research compound. Its molecular formula is C21H17ClN4O2 and its molecular weight is 392.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Structure and Formation : A study by Quiroga et al. (1999) focused on the chemical structure of closely related compounds, including their formation and tautomeric structures in solution and in crystal structures. This research contributes to understanding the fundamental chemical properties of similar pyrazolo[3,4-b]pyridines (Quiroga et al., 1999).
Cytotoxicity : Hassan, Hafez, and Osman (2014) synthesized derivatives of pyrazolo[1,5-a]pyrimidine and evaluated their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This research highlights the potential medical applications of these compounds in cancer research (Hassan, Hafez, & Osman, 2014).
Crystal Structure Analysis : Swamy et al. (2013) conducted studies on the crystal structure of methyl- and chloro-substituted analogues, highlighting the significance of structural analysis in understanding the properties of these compounds (Swamy et al., 2013).
Antimicrobial Evaluation : A study by Altalbawy (2013) explored the synthesis of novel bis-α,β-unsaturated ketones, fused thieno[2,3-b]pyridine, and pyrazolo[3,4-b]pyridine derivatives, evaluating their antimicrobial properties. This indicates the potential use of these compounds in antimicrobial applications (Altalbawy, 2013).
Antiviral Activity : Bernardino et al. (2007) synthesized carboxylic acid derivatives of pyrazolo[3,4-b]pyridine and investigated their inhibitory effects on various viruses, demonstrating their potential as antiviral agents (Bernardino et al., 2007).
Supramolecular Aggregation : A 2007 study by Low et al. focused on the supramolecular aggregation in pyrazolo[3,4-b]pyridine derivatives. This research is vital for understanding the larger-scale interactions of these molecules (Low et al., 2007).
Synthetic Methods and Reactions : Various studies have been conducted on the synthesis and reactions of pyrazolo[3,4-b]pyridine derivatives, contributing to the development of new synthetic methods and understanding of their chemical reactivity. For example, Drev et al. (2014) explored the synthesis of pyrazolo[3,4-d]pyrimidine and related compounds (Drev et al., 2014).
Corrosion Inhibitors : A study by Dandia et al. (2013) investigated pyrazolopyridine derivatives as potential corrosion inhibitors for mild steel, demonstrating their application in materials science (Dandia et al., 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for a compound like this would likely involve further study to fully understand its properties and potential uses. This could include more detailed studies of its synthesis, reactions, and mechanism of action, as well as potential applications in fields like medicine or materials science .
Propiedades
IUPAC Name |
4-chloro-N-(3-methoxyphenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2/c1-13-18-19(22)17(21(27)24-14-7-6-10-16(11-14)28-2)12-23-20(18)26(25-13)15-8-4-3-5-9-15/h3-12H,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRORWTGVMXJSNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NC3=CC(=CC=C3)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3-Methylphenyl)sulfonyl]piperazine](/img/structure/B2485583.png)

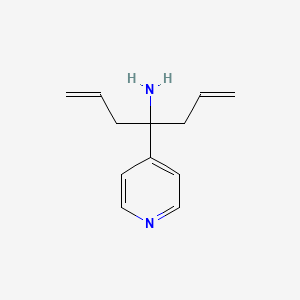
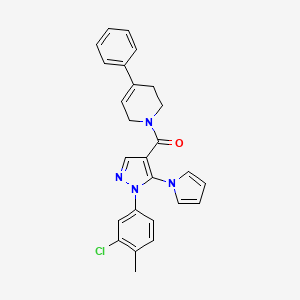
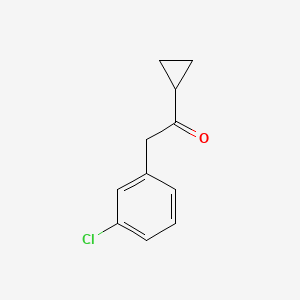
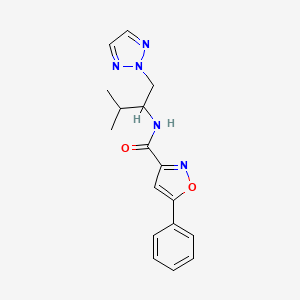
![N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2485596.png)

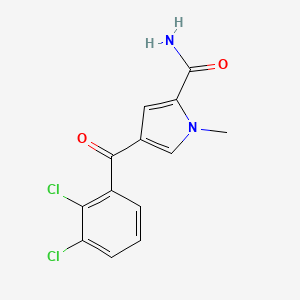
![tert-butyl N-[4-chloro-2-(pyridine-2-carbonyl)phenyl]carbamate](/img/structure/B2485600.png)
![N-mesityl-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2485602.png)
